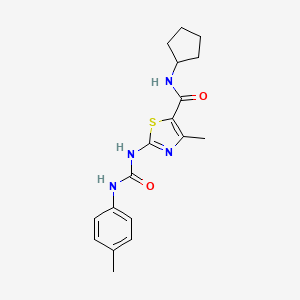![molecular formula C12H17N5O3 B2366082 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide CAS No. 900011-75-8](/img/structure/B2366082.png)
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have various biological and pharmacological activities . They have been reported to have potential as antiviral, antimicrobial, antitumor agents, and more .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through various methods. One such method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another method involves the reaction of α-methyl or α methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structure of these compounds is further confirmed by their unique IR bands .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have shown to undergo various chemical reactions. For instance, they have been found to exhibit strong affinity to the histidine amino acid residues, as confirmed by their binding energy .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can be determined using various analytical techniques. For instance, the compound “this compound” has a molecular weight of 180.16 g/mol .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
This compound and its derivatives are pivotal in the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals and materials. Research has shown the successful preparation of pyrazolo[3,4-d]pyrimidine analogues demonstrating in vitro cell growth inhibitory activity, highlighting their potential in antitumor applications (Taylor & Patel, 1992). Additionally, the synthesis of 3-substituted benzpyrid-4-imino-2-oxime derivatives and their cyclocondensation reactions further exemplify the versatility of this chemical backbone in creating diverse heterocyclic frameworks (Soleiman, Koraiem, & Mahmoud, 2005).
Biological Activity Exploration
Another significant application is the exploration of the biological activities of these compounds. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial properties, providing a groundwork for further pharmaceutical development (Bondock, Rabie, Etman, & Fadda, 2008). Moreover, the design and synthesis of specific acetamide derivatives targeting anticancer activity have been conducted, demonstrating their efficacy in inhibiting cancer cell growth in vitro (Al-Sanea et al., 2020).
Direcciones Futuras
The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, some of the newly synthesized compounds have demonstrated good to moderate anticancer activity . Therefore, further studies could focus on optimizing these compounds for better efficacy and safety.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Biochemical Pathways
Inhibition of CDK2 can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that the compound may induce cell cycle arrest and apoptosis, potentially exerting anti-cancer effects .
Análisis Bioquímico
Biochemical Properties
The compound 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 is believed to be responsible for its cytotoxic activities against various cell lines .
Cellular Effects
This compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a CDK2 inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity . This leads to alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound’s effects on cellular function may change over time
Metabolic Pathways
The compound is known to interact with CDK2, suggesting that it may be involved in pathways related to cell cycle regulation .
Propiedades
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-8(2)15-10(19)6-16-7-13-11-9(12(16)20)5-14-17(11)3-4-18/h5,7-8,18H,3-4,6H2,1-2H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGHANSHZRWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=NC2=C(C1=O)C=NN2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)

![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)
![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)


![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)